7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene 7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene
Brand Name: Vulcanchem
CAS No.: 62235-10-3
VCID: VC16041217
InChI: InChI=1S/C10H14/c1-10(2)8-5-3-4-6-9(10)7-8/h3-6,8-9H,7H2,1-2H3
SMILES:
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol

7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene

CAS No.: 62235-10-3

Cat. No.: VC16041217

Molecular Formula: C10H14

Molecular Weight: 134.22 g/mol

* For research use only. Not for human or veterinary use.

7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene - 62235-10-3

Specification

CAS No. 62235-10-3
Molecular Formula C10H14
Molecular Weight 134.22 g/mol
IUPAC Name 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene
Standard InChI InChI=1S/C10H14/c1-10(2)8-5-3-4-6-9(10)7-8/h3-6,8-9H,7H2,1-2H3
Standard InChI Key UFLGKAYYRGJJME-UHFFFAOYSA-N
Canonical SMILES CC1(C2CC1C=CC=C2)C

Introduction

Molecular Identity and Structural Analysis

Chemical Nomenclature and Formula

The systematic IUPAC name 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene delineates its bicyclic framework, where the prefix bicyclo[4.1.1] specifies a bridgehead structure comprising two fused rings: a four-membered ring and two one-membered bridges . The molecular formula C₁₀H₁₄ (molecular weight: 134.218 g/mol) confirms the presence of two methyl groups (-CH₃) at the 7th position, while the -diene suffix indicates conjugated double bonds at the 2nd and 4th positions .

Bicyclo[4.1.1]octa Skeleton and Stereochemistry

The core bicyclo[4.1.1]octa system imposes significant ring strain due to the fusion of a four-membered ring with two one-carbon bridges. This geometry differs markedly from more common bicyclic frameworks like norbornane (bicyclo[2.2.1]heptane) or bicyclo[3.2.1]octane, which exhibit distinct bridgehead dynamics . Computational models suggest that the 7,7-dimethyl substitution stabilizes the structure by mitigating angular strain through steric redistribution, though experimental validation remains pending .

Physicochemical Properties

Experimental and Computed Data

Despite its well-defined structure, empirical data for 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene remain sparse. Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₀H₁₄
Molecular Weight134.218 g/mol
Exact Mass134.110 Da
LogP (Octanol-Water)2.774
Boiling PointNot reported
Melting PointNot reported

Spectroscopic Characterization

No published NMR, IR, or mass spectra were identified in available sources. Comparative analysis with analogous bicyclic dienes (e.g., bicyclo[4.2.0]octa-2,4-diene derivatives ) suggests characteristic UV-Vis absorption bands near 250–280 nm due to π→π* transitions in the conjugated diene system.

Synthetic Considerations

Hypothesized Routes

While explicit synthetic protocols for 7,7-dimethylbicyclo[4.1.1]octa-2,4-diene are undisclosed, plausible pathways may involve:

  • Cycloaddition Reactions: Diels-Alder cyclization between a diene and a strained alkene precursor could yield the bicyclic core, followed by methyl group introduction via alkylation .

  • Ring-Closing Metathesis: Transition metal-catalyzed metathesis of diene substrates might construct the bicyclo[4.1.1] skeleton, though steric hindrance at the bridgehead could limit efficacy .

Challenges in Synthesis

The compound’s bridgehead geometry complicates traditional synthetic approaches. Kinetic instability during ring closure and competing side reactions (e.g., Wagner-Meerwein rearrangements) likely necessitate advanced catalytic systems or low-temperature conditions .

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